molecular formula C11H14O2P+ B14711776 Oxo(2-phenylethenyl)propoxyphosphanium CAS No. 18788-84-6

Oxo(2-phenylethenyl)propoxyphosphanium

Cat. No.: B14711776
CAS No.: 18788-84-6
M. Wt: 209.20 g/mol
InChI Key: YSAHTIDAKXLCNE-UHFFFAOYSA-N
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Description

Oxo(2-phenylethenyl)propoxyphosphanium is a phosphorus-containing organic compound characterized by a phosphanium core (a positively charged phosphorus atom bonded to three organic substituents). Its structure includes:

  • A propoxy group (-O-CH2-CH2-CH3) attached to phosphorus.
  • A 2-phenylethenyl moiety (CH2=CH-C6H5) providing aromatic and conjugated π-electron systems.
  • An oxo group (=O) contributing to electrophilicity.

This compound is theorized to exhibit unique reactivity due to the interplay of its phosphanium charge, aromatic substituents, and oxo group.

Properties

CAS No.

18788-84-6

Molecular Formula

C11H14O2P+

Molecular Weight

209.20 g/mol

IUPAC Name

oxo-(2-phenylethenyl)-propoxyphosphanium

InChI

InChI=1S/C11H14O2P/c1-2-9-13-14(12)10-8-11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3/q+1

InChI Key

YSAHTIDAKXLCNE-UHFFFAOYSA-N

Canonical SMILES

CCCO[P+](=O)C=CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

The synthesis of oxo(2-phenylethenyl)propoxyphosphanium typically involves the reaction of a phosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with 2-phenylethenyl bromide in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

Oxo(2-phenylethenyl)propoxyphosphanium undergoes various chemical reactions, including:

Scientific Research Applications

Oxo(2-phenylethenyl)propoxyphosphanium has several applications in scientific research:

Mechanism of Action

The mechanism of action of oxo(2-phenylethenyl)propoxyphosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, altering their activity and affecting metabolic pathways. Its ability to form stable complexes with metal ions also plays a role in its biological activity, as these complexes can interact with cellular components and disrupt normal functions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues:

3-Phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one Derivatives Core Structure: Quinazolinone (a fused bicyclic system with a lactam group). Shared Motif: 2-phenylethenyl group. Functional Groups: Para-sulfonamides on the phenyl ring. Bioactivity: Demonstrated COX-2 inhibitory activity (e.g., 47.1% inhibition at 20 μM for a methoxyphenyl variant) .

Oxalic Acid Derivatives in Plant Metabolism Core Structure: Oxalate (C2O4²⁻) or its conjugated forms. Shared Motif: Oxo groups. Bioactivity: Modulates enzyme activity (e.g., inhibits polyphenol oxidase and phenylalanine ammonia-lyase in plants) .

Comparative Analysis:

Parameter Oxo(2-phenylethenyl)propoxyphosphanium Quinazolinone Derivatives Oxalic Acid Derivatives
Core Structure Phosphanium ion Quinazolinone ring Oxalate or conjugated organic acids
Key Functional Groups Oxo, propoxy, 2-phenylethenyl 2-phenylethenyl, sulfonamide Oxo, carboxylate
Electronic Properties High polarity due to phosphanium charge Aromatic conjugation with sulfonamide Strong acidity (pKa ~1.25)
Reported Bioactivity Not yet documented COX-2 inhibition (up to 47.1% at 20 μM) Enzyme modulation (e.g., peroxidase)
Solubility Likely polar aprotic solvents Moderate solubility in DMSO/water High water solubility

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